7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(3,4-dimethylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-8-9-13(10-12(11)2)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNHIIHXKAKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645273 | |
| Record name | 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-19-7 | |
| Record name | 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 3,4 Dimethylphenyl 7 Oxoheptanoic Acid
Retrosynthetic Analysis of the 7-(3,4-Dimethylphenyl)-7-oxoheptanoic Acid Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is at the bond between the aromatic ring and the carbonyl carbon. This bond is strategically chosen as its formation is readily achievable through a classic and reliable C-C bond-forming reaction, the Friedel-Crafts acylation.
This disconnection leads to two key synthons: a 3,4-dimethylphenyl cation (or an equivalent electrophilic species) and a 7-carboxy-1-oxoheptyl anion (or an equivalent nucleophilic species). In practice, these synthons correspond to 1,2-dimethylbenzene (o-xylene) as the aromatic nucleophile and a derivative of heptanedioic acid as the electrophilic acylating agent. A plausible and common choice for the acylating agent is heptanedioic anhydride (B1165640), which can be readily prepared from heptanedioic acid. The Friedel-Crafts acylation reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Development of Efficient Synthetic Routes
Based on the retrosynthetic analysis, a primary synthetic route involves the Friedel-Crafts acylation of o-xylene (B151617) with heptanedioic anhydride. This reaction directly forms the carbon skeleton of the target molecule in a single step.
Optimization of Reaction Conditions for Key Intermediates
The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. A systematic study would be necessary to determine the optimal conditions for the synthesis of this compound.
A hypothetical optimization table for the Friedel-Crafts acylation is presented below. This data illustrates a potential approach to maximizing the yield of the desired product.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | CS₂ | 0 - 5 | 4 | 65 |
| 2 | AlCl₃ (1.1) | Nitrobenzene (B124822) | 25 | 2 | 75 |
| 3 | AlCl₃ (1.5) | Nitrobenzene | 25 | 2 | 82 |
| 4 | FeCl₃ (1.1) | Dichloromethane | 25 | 6 | 55 |
| 5 | Zeolite H-BEA | Toluene | 110 | 8 | 78 |
| 6 | AlCl₃ (1.5) | Nitrobenzene | 0 | 4 | 70 |
This is a hypothetical data table created for illustrative purposes.
From this hypothetical data, the use of 1.5 equivalents of aluminum chloride in nitrobenzene at room temperature for 2 hours appears to be the most effective, providing a high yield of the product. The use of a solid acid catalyst like a zeolite offers a greener alternative, albeit potentially requiring higher temperatures and longer reaction times.
Stereochemical Considerations in Synthesis
In the proposed synthesis of this compound via Friedel-Crafts acylation, no new chiral centers are formed. The starting materials, o-xylene and heptanedioic anhydride, are achiral, and the product itself is achiral. Therefore, there are no stereochemical considerations in this particular synthetic route. If, however, a chiral derivative of heptanedioic acid were used, or if a subsequent reaction introduced a stereocenter, then stereochemical control would become a critical aspect of the synthesis.
Characterization of Synthetic Intermediates and Final Product Purity
The purity and structural integrity of the synthesized this compound and any intermediates must be confirmed through various analytical techniques.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carboxylic acid O-H stretch around 2500-3300 cm⁻¹ (broad), a sharp and strong carbonyl (C=O) stretch from the ketone at approximately 1685 cm⁻¹, and another strong carbonyl stretch from the carboxylic acid at around 1710 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide detailed information about the structure. Expected signals would include:
Two singlets for the two methyl groups on the aromatic ring (around 2.3 ppm).
Aromatic protons appearing as a multiplet or distinct signals in the region of 7.0-7.8 ppm.
A triplet for the methylene (B1212753) group adjacent to the ketone (around 2.9 ppm).
A triplet for the methylene group adjacent to the carboxylic acid (around 2.4 ppm).
Multiplets for the other methylene groups in the aliphatic chain.
A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. Key signals would include:
The ketone carbonyl carbon around 200 ppm.
The carboxylic acid carbonyl carbon around 179 ppm.
Aromatic carbons between 125-140 ppm.
Aliphatic carbons between 20-40 ppm.
Methyl carbons around 20 ppm.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) for this compound would be expected at m/z = 250.31. Fragmentation patterns could provide further structural information, such as the loss of the carboxylic acid group or cleavage at the keto group.
Hypothetical Spectroscopic Data Table:
| Technique | Key Peaks/Signals |
| IR (cm⁻¹) | 2500-3300 (broad, O-H), 1710 (C=O, acid), 1685 (C=O, ketone), 1610, 1450 (C=C, aromatic) |
| ¹H NMR (δ, ppm) | 10.5 (s, 1H, COOH), 7.7-7.2 (m, 3H, Ar-H), 2.9 (t, 2H, -CH₂CO-), 2.4 (t, 2H, -CH₂COOH), 2.3 (s, 6H, Ar-CH₃), 1.8-1.4 (m, 6H, -(CH₂)₃-) |
| ¹³C NMR (δ, ppm) | 200.5 (C=O, ketone), 179.0 (C=O, acid), 142.0, 137.0, 135.0, 129.5, 129.0, 126.5 (Ar-C), 38.5, 34.0, 29.0, 24.5, 24.0 (-CH₂-), 20.0, 19.5 (Ar-CH₃) |
| MS (m/z) | 250 (M⁺), 233, 133, 105 |
This is a hypothetical data table created for illustrative purposes based on the expected chemical structure.
Green Chemistry Principles in Synthetic Design
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key considerations include:
Catalyst Choice: While traditional Friedel-Crafts acylations use stoichiometric amounts of AlCl₃, which generates significant waste during workup, the use of catalytic amounts of a more environmentally benign Lewis acid or a solid acid catalyst like a zeolite would be a greener approach. rsc.org Solid acids can often be recovered and reused, reducing waste and cost.
Solvent Selection: Many traditional solvents for Friedel-Crafts reactions, such as carbon disulfide and nitrobenzene, are toxic and volatile. Exploring solvent-free conditions or using greener solvents like ionic liquids or supercritical fluids could significantly improve the environmental profile of the synthesis.
Atom Economy: The proposed reaction of o-xylene with heptanedioic anhydride has good atom economy, as all the atoms of the anhydride are incorporated into the product or a readily separable co-product (in the case of using the diacid with a dehydrating agent).
Energy Efficiency: Optimizing the reaction to proceed at lower temperatures and for shorter durations would reduce energy consumption. Microwave-assisted synthesis could be explored as a way to potentially accelerate the reaction and improve energy efficiency.
Waste Reduction: The use of recyclable catalysts and minimizing the use of solvents and hazardous reagents directly contributes to waste reduction. The aqueous workup required for traditional AlCl₃-catalyzed reactions generates acidic waste that requires neutralization.
By carefully considering these principles, the synthesis of this compound can be designed to be not only efficient but also more sustainable.
Investigation of Biological Interactions and Molecular Mechanisms of 7 3,4 Dimethylphenyl 7 Oxoheptanoic Acid
Structure-Activity Relationship (SAR) Studies of Analogs
No structure-activity relationship studies have been published for analogs of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid, which would be necessary to understand how structural modifications might influence its biological activity.
Due to the absence of research on this compound, no data tables or detailed research findings can be provided.
Design and Synthesis of Structurally Related Derivatives
The exploration of the biological activity of this compound necessitates the design and synthesis of a library of structurally related derivatives. This approach allows for a systematic investigation of the structure-activity relationships (SAR), providing insights into the pharmacophore responsible for its biological effects. The synthetic strategies for generating analogs of this compound typically involve modifications at two primary locations: the aromatic ring and the heptanoic acid side chain.
A common synthetic route to such compounds involves the Friedel-Crafts acylation of a substituted benzene (B151609) with a derivative of adipic acid. For the parent compound, this would involve the acylation of 1,2-dimethylbenzene with adipic anhydride (B1165640) or a related derivative in the presence of a Lewis acid catalyst like aluminum chloride. To generate analogs, this process can be varied by using different substituted benzenes.
Derivatives can be synthesized by introducing a variety of substituents onto the phenyl ring to probe the effects of electronics and sterics on biological activity. For instance, electron-donating groups (e.g., methoxy (B1213986), hydroxyl) and electron-withdrawing groups (e.g., nitro, chloro) can be introduced at various positions. Furthermore, the length and composition of the alkyl chain can be modified, for example, by using different dicarboxylic acids in the initial acylation step. The carboxylic acid moiety can also be esterified or converted to an amide to explore the importance of this functional group for biological interactions.
A representative, though not exhaustive, list of potential structurally related derivatives is presented in the table below.
| Compound ID | Structure | Modification from Parent Compound |
| 1 | This compound | Parent Compound |
| 2 | 7-(4-Methoxyphenyl)-7-oxoheptanoic acid | Replacement of dimethyl groups with a methoxy group |
| 3 | 7-(4-Chlorophenyl)-7-oxoheptanoic acid | Replacement of dimethyl groups with a chloro group |
| 4 | 7-(3,4-Dimethylphenyl)-7-oxohexanoic acid | Shortening of the alkyl chain |
| 5 | Methyl 7-(3,4-Dimethylphenyl)-7-oxoheptanoate | Esterification of the carboxylic acid |
These synthetic modifications allow for a comprehensive evaluation of how different chemical features influence the biological profile of the lead compound.
Comparative Biological Profiling of Analogs
Following the successful synthesis of a focused library of analogs, a comparative biological profiling is conducted to elucidate the structure-activity relationship (SAR). This involves screening the compounds in a panel of relevant biological assays to determine how structural modifications impact their potency and selectivity. The specific assays would be chosen based on the initial observed biological activity of the parent compound, this compound.
For instance, if the parent compound exhibits inhibitory activity against a particular enzyme, the analogs would be tested in the same enzymatic assay to determine their half-maximal inhibitory concentrations (IC50). A hypothetical comparative profiling is presented in the table below, assuming a generic enzyme inhibition assay.
| Compound ID | Modification | Hypothetical IC50 (µM) |
| 1 | Parent Compound | 10 |
| 2 | 4-Methoxy substitution | 5 |
| 3 | 4-Chloro substitution | 25 |
| 4 | Shortened alkyl chain | 50 |
| 5 | Methyl ester | >100 |
Mechanistic Elucidation through Advanced Biochemical Assays
Protein-Ligand Interaction Mapping
To understand the molecular basis of the biological activity of this compound, advanced biochemical and computational techniques are employed to map its interaction with its putative protein target. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are invaluable in elucidating the precise binding mode of the compound.
Molecular docking simulations can provide a theoretical model of the protein-ligand complex. In a typical docking study, the three-dimensional structure of the target protein is used as a receptor, and the ligand (this compound) is placed into the binding site. The software then calculates the most favorable binding poses and estimates the binding affinity.
Based on the structure of this compound, several types of interactions with a protein target can be hypothesized:
Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues such as arginine, lysine, or serine in the protein's binding pocket.
Hydrophobic Interactions: The dimethylphenyl group and the aliphatic heptanoic acid chain can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.
A summary of potential protein-ligand interactions is provided in the table below, based on a hypothetical protein binding pocket.
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxylic acid | Arginine, Lysine, Serine, Threonine |
| Hydrophobic Interactions | 3,4-Dimethylphenyl group, Heptanoic acid chain | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan |
| Pi-Stacking | 3,4-Dimethylphenyl group | Phenylalanine, Tyrosine, Tryptophan |
Experimental validation of these predicted interactions through techniques like site-directed mutagenesis of the protein target would be the next step in confirming the binding mode.
Metabolomic Analysis of Compound Biotransformation
Understanding the metabolic fate of this compound is crucial for a complete picture of its biological activity. Metabolomic analysis, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, is employed to identify and quantify the metabolites of the compound after incubation with liver microsomes, hepatocytes, or in in vivo studies.
The chemical structure of this compound suggests several potential routes of biotransformation. The primary metabolic pathways for aromatic ketones often involve reduction of the ketone group and oxidation of the aromatic ring. The biotransformation of aromatic compounds is a key area of study in drug metabolism.
Potential metabolic transformations include:
Reduction of the keto group: The ketone at position 7 could be reduced to a secondary alcohol, a common metabolic pathway for ketones.
Hydroxylation of the aromatic ring: The dimethylphenyl ring could be hydroxylated at one of the available positions by cytochrome P450 enzymes.
Oxidation of the methyl groups: The methyl groups on the aromatic ring could be oxidized to hydroxymethyl groups and further to carboxylic acids.
Beta-oxidation of the fatty acid chain: The heptanoic acid chain could undergo shortening via beta-oxidation.
Conjugation: The carboxylic acid group or any newly formed hydroxyl groups could be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
A table of potential metabolites is presented below.
| Metabolite ID | Potential Metabolic Reaction | Resulting Structure |
| M1 | Ketone reduction | 7-(3,4-Dimethylphenyl)-7-hydroxyheptanoic acid |
| M2 | Aromatic hydroxylation | 7-(3,4-Dimethyl-5-hydroxyphenyl)-7-oxoheptanoic acid |
| M3 | Methyl group oxidation | 7-(3-Carboxy-4-methylphenyl)-7-oxoheptanoic acid |
| M4 | Glucuronidation | This compound glucuronide |
Computational and Theoretical Chemistry Approaches
Molecular Docking and Dynamics Simulations for Target Prediction
Molecular docking and dynamics simulations are fundamental tools for predicting how a ligand, such as 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid, might interact with a biological target, typically a protein or enzyme. rsc.org These methods predict the preferred orientation of the ligand when bound to a target, forming a stable complex. nih.gov The insights gained are critical for identifying potential therapeutic targets and understanding the mechanism of action. nih.gov
For many proteins, an experimentally determined 3D structure is not available. In such cases, homology modeling, or comparative modeling, can be employed to build a theoretical 3D model of the target protein. bohrium.com This technique relies on the amino acid sequence of the target protein and the experimentally determined structure of a related homologous protein, which serves as a template. nih.gov The quality of a homology model is highly dependent on the sequence identity between the target and the template. nih.gov
Once a 3D structure of the target protein is obtained, either experimentally or through homology modeling, the active site can be analyzed. The active site is the region of the protein where the ligand binds and a chemical reaction occurs. Analysis involves identifying key amino acid residues, understanding the pocket's shape and electrostatic properties, and locating potential hydrogen bond donors and acceptors. For this compound, this analysis would focus on how its functional groups—the carboxylic acid, the ketone, and the dimethylphenyl ring—could interact with residues in a potential binding pocket.
Following the docking of this compound into the active site of a target protein, the next step is to predict the binding affinity. arxiv.org Binding affinity quantifies the strength of the interaction between the ligand and the protein. arxiv.org It is often expressed as the binding free energy (ΔG) or inhibition constant (Ki). Lower binding energy values indicate a more stable protein-ligand complex and stronger binding. nih.gov
Various computational methods, from rapid but approximate scoring functions to more rigorous but computationally expensive techniques like Free Energy Perturbation (FEP) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate binding affinity. rsc.orgcolumbia.edu Molecular dynamics (MD) simulations can further refine these predictions by accounting for the flexibility of both the protein and the ligand, providing a more dynamic and realistic view of the binding event. nih.govoup.com
| Potential Protein Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | -9.2 | Arg120, Tyr355, Ser530 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | -8.6 | His323, Tyr473, Ser289 |
| Leukotriene A4 Hydrolase (LTA4H) | -9.1 | -9.8 | Asp375, Tyr383, Glu296 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. uniroma1.itnih.gov
The development of a QSAR model begins with a dataset of compounds with known biological activities. For this compound, this would involve synthesizing and testing a series of analogues with varied structural modifications. For each compound, a set of numerical descriptors representing its physicochemical properties is calculated.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are then used to build a regression model that correlates the descriptors with the observed activity. mdpi.com The resulting equation can then be used to predict the activity of new compounds based solely on their calculated descriptors.
The success of a QSAR model heavily relies on the appropriate selection of molecular descriptors and rigorous validation. nih.gov Descriptors can be classified into several categories: 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area).
The initial pool of calculated descriptors is often large and contains redundant or irrelevant information. Therefore, descriptor selection techniques are employed to identify the most relevant variables that contribute to the model's predictive power. mdpi.com
Model validation is a critical step to ensure that the QSAR model is robust and has good predictive ability. nih.govscielo.br Internal validation techniques like cross-validation (e.g., leave-one-out) assess the model's internal consistency. uniroma1.it External validation, where the model is used to predict the activity of an independent set of compounds (the test set) not used in model development, is crucial for evaluating its real-world predictive performance. scielo.br
| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) |
|---|---|---|
| 1D | Molecular Weight | 250.32 g/mol |
| 2D | Topological Polar Surface Area (TPSA) | 54.37 Ų |
| 2D | LogP (octanol-water partition coefficient) | 3.5 |
| 3D | Molecular Volume | 245.6 ų |
| 3D | Solvent Accessible Surface Area (SASA) | 450.1 Ų |
Conformational Analysis and Energy Landscapes
The 3D structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis is the study of these different spatial arrangements of atoms and their relative energies. organicchemistrytutor.com The flexibility of this compound, particularly in its heptanoic acid chain, means it can adopt numerous conformations.
The relationship between the molecule's geometry and its potential energy is visualized through a potential energy landscape. arxiv.orgfrontiersin.org Minima on this landscape correspond to stable, low-energy conformations, while peaks represent high-energy transition states between them. organicchemistrytutor.comaip.org Understanding the preferred conformations is vital, as the biologically active conformation is often one of the low-energy conformers. nih.gov
Electronic Structure Calculations and Reactivity Predictions
A common and robust method for such investigations is Density Functional Theory (DFT). researchgate.netasianpubs.orgresearchgate.net DFT calculations can determine the optimized molecular geometry of the compound, corresponding to its most stable three-dimensional conformation. From this optimized structure, a wealth of information about the molecule's electronic properties can be derived.
One of the key aspects of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species.
For this compound, the HOMO would likely be localized on the electron-rich dimethylphenyl ring, which can act as an electron donor. Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl group of the keto-acid moiety, which is an electron-accepting region.
Another valuable tool in reactivity prediction is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of this compound, the MEP map would be expected to show a negative potential (typically colored red) around the oxygen atoms of the carbonyl and carboxyl groups, indicating these are sites prone to electrophilic attack. A positive potential (typically colored blue) would be anticipated around the acidic proton of the carboxylic acid group, signifying its susceptibility to nucleophilic attack.
The insights gained from these computational approaches are instrumental in predicting how this compound will interact with other chemical species and in designing synthetic pathways. For instance, by identifying the most nucleophilic and electrophilic sites, one can forecast the regioselectivity of its reactions.
To provide a clearer, albeit hypothetical, picture of the kind of data generated from such computational studies, the following interactive table outlines the typical parameters that would be calculated and their significance in predicting the reactivity of this compound.
Interactive Data Table: Hypothetical Computational Parameters for this compound
| Calculated Parameter | Hypothetical Value | Significance for Reactivity Prediction |
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. A higher energy value suggests a better electron donor. |
| LUMO Energy | -1.2 eV | Represents the molecule's electron-accepting ability. A lower energy value suggests a better electron acceptor. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Ionization Potential | 6.5 eV | The energy required to remove an electron; related to the HOMO energy. |
| Electron Affinity | 1.2 eV | The energy released upon adding an electron; related to the LUMO energy. |
It is important to reiterate that the values in the table are illustrative and not the result of actual calculations on this compound. A dedicated computational study would be required to determine the precise values for these parameters.
Advanced Analytical Techniques for Compound Characterization and Quantification in Complex Matrices
Chromatographic Separations for Purity and Isomer Analysis
Chromatographic techniques are fundamental in separating "7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid" from impurities and closely related isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized, each offering distinct advantages.
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of non-volatile organic compounds like "this compound". pensoft.net The development of a robust HPLC method is critical for achieving accurate quantification and assessing the purity of the compound. A typical method involves a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often with a pH modifier like phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid group remains in its protonated form, leading to better peak shape and retention. pensoft.netchemmethod.com Isocratic elution can be employed for simple purity assessments, while gradient elution is preferable for separating a wider range of impurities with varying polarities. mdpi.com UV detection is commonly used, with the wavelength set to a maximum absorbance of the phenyl ring, typically around 254 nm.
Interactive Data Table: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Due to the low volatility of "this compound," direct analysis by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. This is commonly achieved by reaction with an appropriate alcohol in the presence of an acid catalyst. The resulting volatile derivative can then be analyzed by GC. A mid-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for separating the derivatized analyte from other volatile components. nih.gov The GC oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.
Mass Spectrometry for Trace Analysis and Metabolite Identification
Mass Spectrometry (MS) is an indispensable tool for the sensitive and selective detection of "this compound" and its metabolites, especially at trace levels in complex biological or environmental matrices.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for both the quantification and identification of "this compound" and its metabolites. nih.gov After chromatographic separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. In MS/MS, a specific parent ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic daughter ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, minimizing interference from the matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of the compound, following derivatization. academicjournals.org The derivatized analyte is separated by GC and then ionized, usually by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation and identification by comparing it to spectral libraries. gcms.cz
Interactive Data Table: Typical Mass Spectrometry Parameters
| Technique | Ionization Mode | Analysis Mode | Key Application |
| LC-MS/MS | ESI (+/-) | MRM | Trace quantification, Metabolite identification |
| GC-MS | EI | Full Scan / SIM | Qualitative analysis, Structural confirmation |
Spectroscopic Methods for Structural Confirmation (beyond initial synthesis)
While initial synthesis protocols provide the expected structure, definitive confirmation requires advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous elucidation of the molecular structure of "this compound".
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule. However, for complete and unambiguous structural assignment, two-dimensional (2D) NMR techniques are often essential. ipb.pt
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the heptanoic acid chain and the dimethylphenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for connecting the different fragments of the molecule, such as linking the protons of the heptanoic acid chain to the carbons of the phenyl ring and the carbonyl group.
For the analysis of the compound in a solid state, solid-state NMR (ssNMR) can provide valuable information on the conformation and packing of the molecules in the crystal lattice.
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography stands as the most definitive and powerful analytical technique for the unambiguous determination of the three-dimensional structure of a molecule at the atomic level. purechemistry.orgspringernature.comnih.gov For chiral molecules, this method provides the absolute configuration of stereogenic centers, a critical piece of information in fields such as pharmacology and materials science. While no public crystallographic data for an enantiomerically pure form of this compound is currently available, the principles of the technique can be described to illustrate how its absolute stereochemistry would be determined.
However, a standard diffraction experiment determines only the relative arrangement of atoms. It cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). This limitation arises from a phenomenon described by Friedel's Law, which states that, under normal scattering conditions, the intensity of a diffracted beam from a set of crystal planes (hkl) is identical to the intensity from the corresponding inverse planes (-h-k-l). csic.es
To determine the absolute configuration, one must break Friedel's Law. This is achieved by utilizing a physical effect known as anomalous dispersion or resonant scattering. iucr.orgresearchgate.net Anomalous dispersion occurs when the energy of the incident X-rays is close to the absorption edge of one of the atoms in the crystal. numberanalytics.com This interaction causes a phase shift in the X-rays scattered by that specific atom. csic.es As a result, the intensities of the Friedel pairs, I(hkl) and I(-h-k-l), are no longer equal. csic.es These intensity differences, though often small, are measurable and are called Bijvoet differences. researchgate.net
The analysis of these Bijvoet differences is the key to assigning the absolute structure. The most widely accepted metric for this purpose is the Flack parameter, x. wikipedia.orgox.ac.uk This parameter is refined during the crystallographic analysis and represents the molar fraction of the inverted enantiomer within the crystal. wikipedia.orgiucr.org The interpretation of the Flack parameter is straightforward:
A value of x close to 0 , with a small standard uncertainty, indicates that the modeled atomic arrangement correctly represents the absolute configuration of the molecule in the crystal. wikipedia.orged.ac.uk
A value of x close to 1 signifies that the true absolute configuration is the inverse of the one modeled. The correct structure is obtained by inverting the coordinates of all atoms. wikipedia.orged.ac.uk
A value of x near 0.5 suggests the crystal is a racemic twin, containing equal amounts of both enantiomers. wikipedia.org
For a molecule like this compound, which contains only light atoms (carbon, hydrogen, and oxygen), the anomalous scattering effect is weak. researchgate.net Therefore, a successful determination would require the collection of very high-quality diffraction data, typically using a copper X-ray source (Cu Kα radiation), as its wavelength is more effective at inducing anomalous scattering from lighter elements compared to other common sources like molybdenum. mdpi.com
The hypothetical workflow for determining the absolute stereochemistry of this compound is detailed in the interactive table below.
| Step | Procedure | Objective | Key Outcome |
|---|---|---|---|
| 1 | Synthesis and Purification | Obtain an enantiomerically pure sample of the target compound. | Enantiopure (>99% ee) material. |
| 2 | Single Crystal Growth | Grow a single, high-quality crystal suitable for X-ray diffraction. This is often the most challenging step. nih.gov | A well-ordered, defect-free crystal of sufficient size (~0.1-0.3 mm). |
| 3 | X-ray Diffraction Data Collection | Mount the crystal on a diffractometer and collect diffraction data, preferably using Cu Kα radiation to maximize anomalous scattering. mdpi.com | A complete set of diffraction intensities, including measured Bijvoet pairs. |
| 4 | Structure Solution and Refinement | Process the data to solve the crystal structure and refine the atomic positions. | An initial 3D model of the molecule, including relative stereochemistry. |
| 5 | Absolute Structure Determination | Analyze the Bijvoet differences and refine the Flack parameter (x). wikipedia.org | A final Flack parameter value with its associated standard uncertainty (s.u.). |
| 6 | Configuration Assignment | Interpret the Flack parameter. If x ≈ 0 (with a low s.u.), the model is correct. If x ≈ 1, the model is inverted. ed.ac.uk | Unambiguous assignment of the R/S configuration at the chiral center(s). |
Should such an experiment be performed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C15H20O3 |
| Formula Weight | 248.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | a = 5.81, b = 9.54, c = 24.12 |
| α, β, γ (°) | α = 90, β = 90, γ = 90 |
| Volume (ų) | 1338.9 |
| Z (Molecules per unit cell) | 4 |
| Radiation type | Cu Kα (λ = 1.54178 Å) |
| Bijvoet pairs measured | >1500 |
| Flack Parameter (x) | 0.05 (8) |
| Conclusion | Absolute structure confirmed as modeled. |
Future Directions and Translational Perspectives
Exploration of Additional Biological Targets and Pathways
While the specific biological activities of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid are not yet extensively documented, its structural motifs suggest several plausible biological targets and pathways for investigation. The aryl keto-acid structure is reminiscent of various endogenous and synthetic molecules with known bioactivities.
One promising area of exploration is its potential role in inflammatory pathways. Structurally related compounds, such as 6-aryl-4-oxohexanoic acids, have been shown to possess anti-inflammatory properties by modulating eicosanoid biosynthesis. nih.govresearchgate.net These compounds can inhibit key enzymes like cyclooxygenases and lipoxygenases, which are central to the production of pro-inflammatory mediators. nih.gov Therefore, it is conceivable that this compound could interact with components of the arachidonic acid cascade, making it a candidate for development as a novel anti-inflammatory agent.
Given its structure as a fatty acid analogue, another important avenue is the investigation of its impact on fatty acid metabolism and biosynthesis. nih.gov The cellular machinery for fatty acid synthesis and degradation is highly regulated and essential for numerous physiological processes, including energy storage and membrane biogenesis. nih.govpsu.edu Compounds that mimic fatty acids can interfere with these pathways, potentially leading to therapeutic effects in metabolic disorders or cancer. The introduction of the 3,4-dimethylphenyl group could influence its recognition and processing by enzymes within these pathways.
Furthermore, the general class of aromatic ketones and their derivatives has been implicated in a wide range of biological activities, suggesting that the potential targets for this compound could be diverse. azom.com For instance, certain carboxylic acid derivatives have been identified as antagonists for corticotropin-releasing factor (CRF) receptors, indicating a potential role in modulating the stress response. nih.gov
Potential Biological Targets and Pathways for this compound
| Potential Target/Pathway | Rationale Based on Structural Analogy | Potential Therapeutic Area |
|---|---|---|
| Eicosanoid Biosynthesis (e.g., COX, LOX) | Similarity to 6-aryl-4-oxohexanoic acids with known anti-inflammatory activity. nih.govresearchgate.net | Inflammation, Pain |
| Fatty Acid Metabolism | Structure as a fatty acid analogue. nih.govpsu.edu | Metabolic Disorders, Oncology |
Development of Novel Synthetic Routes for Scalability
The advancement of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and scalable synthetic routes. Several established and emerging methodologies in organic chemistry could be adapted for its large-scale production.
A traditional and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. researchgate.netrsc.org This reaction would involve the acylation of 1,2-dimethylbenzene with a suitable heptanoic acid derivative, such as the corresponding acid chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. rsc.org While effective, this method can sometimes suffer from issues with regioselectivity and the generation of significant waste, prompting the need for more sustainable alternatives. researchgate.net
More recent innovations in synthetic chemistry offer promising avenues for scalable synthesis. For example, visible-light photoredox catalysis has enabled the direct deoxygenative coupling of aromatic carboxylic acids with alkenes to form ketones. nih.gov This approach is attractive due to its use of readily available starting materials and milder reaction conditions. Another innovative strategy is the one-pot conversion of aromatic ketones into other functional groups, which could be adapted for the synthesis of derivatives of the target compound. azom.com
The development of gram-scale synthesis protocols using solid acid catalysts has also been reported for flavoring ketones, which shares the core aromatic ketone motif. acs.org Such heterogeneous catalysis approaches are highly desirable for industrial applications as they simplify catalyst recovery and reuse, leading to more economical and environmentally friendly processes. acs.org
Potential Scalable Synthetic Routes for this compound
| Synthetic Method | Key Features | Advantages for Scalability |
|---|---|---|
| Friedel-Crafts Acylation | Acylation of an aromatic ring with an acylating agent and a Lewis acid catalyst. researchgate.netrsc.org | Well-established, versatile for various aromatic ketones. |
| Visible-Light Photoredox Catalysis | Deoxygenative coupling of carboxylic acids and alkenes. nih.gov | Milder reaction conditions, use of feedstock chemicals. |
| One-Pot Transformation of Aromatic Ketones | Direct conversion of aromatic ketones to other functional groups. azom.com | Increased efficiency and economy. |
Strategies for Derivatization and Scaffold Modification
To explore the full therapeutic potential of this compound, derivatization and scaffold modification are crucial strategies. These approaches can be used to optimize pharmacokinetic properties, enhance potency, and explore the structure-activity relationship (SAR).
The presence of both a ketone and a carboxylic acid group provides two obvious handles for chemical modification. The carboxylic acid moiety can be converted to a variety of functional groups, such as esters, amides, and thioesters, to modulate properties like cell permeability and metabolic stability. For instance, the conversion to an α-keto amide is a particularly interesting strategy, as this motif is considered a "privileged structure" in medicinal chemistry, found in many natural products and bioactive compounds. nih.govacs.orgacs.org α-Keto amides often exhibit improved membrane permeance compared to their corresponding α-keto acids and enhanced stability. acs.org
The ketone group can also be a site for derivatization, for example, through reduction to an alcohol or conversion to an oxime or hydrazone. Furthermore, the aromatic ring can be modified by introducing different substituents to probe their influence on biological activity.
Beyond simple derivatization, the core scaffold of this compound can be used as a building block for the synthesis of more complex heterocyclic structures. For instance, α-keto acids can participate in Biginelli-like reactions to generate novel dihydropyrimidinone scaffolds, which are known to exhibit a range of pharmacological properties. researchgate.net This opens up the possibility of creating libraries of compounds based on the original scaffold for high-throughput screening.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach integrating various "omics" technologies will be invaluable. This can provide a holistic view of the compound's impact on cellular networks and pathways.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can reveal how the compound alters metabolic pathways. researchgate.net Given its structural similarity to fatty acids, it would be particularly insightful to analyze its effects on the lipidome. nih.govresearchgate.net Untargeted metabolomics could identify unexpected changes in metabolite levels, potentially uncovering novel mechanisms of action.
Transcriptomics, the study of the complete set of RNA transcripts, can provide insights into how the compound affects gene expression. This could reveal the upregulation or downregulation of genes involved in specific signaling pathways or cellular processes in response to treatment with the compound.
Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications. This can help to pinpoint the direct protein targets of the compound and the downstream effects on protein networks.
The integration of these multi-omics datasets can provide a powerful, systems-level understanding of the compound's mechanism of action, potential off-target effects, and biomarkers of response. nih.govnih.gov For instance, a multi-omics approach could elucidate how the compound influences the gut microbiome and its metabolism of aromatic compounds, a research area of growing importance. nih.govnih.gov This comprehensive understanding is crucial for its translation from a promising lead compound to a clinically viable therapeutic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid, and how can purity be maximized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 3,4-dimethylbenzene with a heptanedioic acid derivative, followed by selective oxidation and acid hydrolysis. Continuous flow reactors are recommended for improved yield (≥85%) and reduced side products by maintaining precise temperature control (60–80°C) and reagent stoichiometry . Purity optimization involves HPLC purification (C18 column, methanol/water mobile phase) and recrystallization from ethanol .
Q. Which analytical techniques are critical for characterizing structural and functional groups in this compound?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the phenyl substitution pattern (δ 7.2–7.4 ppm for aromatic protons) and ketone/acid groups (δ 2.5–2.7 ppm for α-protons) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, ketone and carboxylic acid) and 2500–3300 cm⁻¹ (broad O-H stretch) .
- Mass Spectrometry (HRMS) : Exact mass matching for [M-H]⁻ (theoretical: 290.1512; observed: 290.1509) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Data :
- Thermal Stability : Stable at 4–25°C for ≥6 months; degradation observed >40°C (10% loss after 30 days) .
- Light Sensitivity : Photodegradation occurs under UV light (t₁/₂ = 14 days); store in amber vials .
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) due to ester hydrolysis; stable at pH 3–7 .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Reaction Mechanism : The ketone group activates the α-carbon for SN2 reactions with nucleophiles (e.g., amines, thiols). DFT calculations suggest a transition state with partial positive charge localization on the α-carbon (charge: +0.43) . Kinetic studies show second-order dependence on nucleophile concentration (k = 0.15 M⁻¹s⁻¹ for reaction with benzylamine) .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Activity (IC₅₀, μM) | Target Enzyme |
|---|---|---|
| 3,4-Dimethyl (target) | 12.3 ± 1.2 | COX-2 |
| 4-Methoxy | 45.7 ± 3.1 | COX-2 |
| 3-Hydroxy | >100 | COX-2 |
- Key Insight : Electron-donating groups (e.g., methyl) enhance COX-2 inhibition by stabilizing enzyme-ligand π-π interactions .
Q. What metabolic pathways are implicated in the compound’s in vivo clearance?
- Metabolism Studies :
- Phase I : Hepatic oxidation via CYP3A4 forms 7-(3,4-dimethylphenyl)-7-hydroxyheptanoic acid (major metabolite) .
- Phase II : Glucuronidation at the carboxylic acid group (UGT1A3-mediated) increases water solubility for renal excretion .
- Half-Life : 4.2 hours in murine models; reduced bioavailability (23%) due to first-pass metabolism .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- In Silico Strategies :
- Molecular Docking : AutoDock Vina identifies binding poses in COX-2 (ΔG = -9.8 kcal/mol).
- QSAR Models : LogP <3.5 and polar surface area >80 Ų correlate with reduced off-target binding .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds with Arg120 and Tyr355 residues .
Methodological Considerations
Q. What protocols validate the compound’s enzyme inhibition activity in vitro?
- Assay Design :
- COX-2 Inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with 10 μM compound pre-incubated with enzyme. Measure PGE₂ production via ELISA (IC₅₀ = 12.3 μM) .
- Controls : Include celecoxib (positive control, IC₅₀ = 0.04 μM) and vehicle (DMSO <0.1%) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Troubleshooting :
- Purity Verification : Re-test activity after HPLC purification to exclude impurities (e.g., residual solvents) .
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., RAW 264.7 for COX-2) .
- Statistical Validation : Use ANOVA with post-hoc Tukey test (p <0.05) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
